molecular formula C14H14ClNO3 B166988 Cyprofuram CAS No. 69581-33-5

Cyprofuram

Cat. No.: B166988
CAS No.: 69581-33-5
M. Wt: 279.72 g/mol
InChI Key: KRZUZYJEQBXUIN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Cyprofuram involves the reaction of 3-chlorophenyl isocyanate with tetrahydro-2-oxo-3-furanyl cyclopropanecarboxylate The reaction typically occurs under controlled conditions to ensure the formation of the desired product

Chemical Reactions Analysis

Cyprofuram undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

Comparison with Similar Compounds

Cyprofuram is structurally related to other systemic fungicides such as metalaxyl and metolachlor . While all three compounds inhibit nucleic acid synthesis, this compound has a unique dual mode of action that includes direct effects on the plasma membrane of fungal cells . This dual action may contribute to its effectiveness against certain resistant strains of fungi.

Similar Compounds

This compound’s unique combination of nucleic acid synthesis inhibition and plasma membrane disruption sets it apart from these related compounds.

Properties

IUPAC Name

N-(3-chlorophenyl)-N-(2-oxooxolan-3-yl)cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3/c15-10-2-1-3-11(8-10)16(13(17)9-4-5-9)12-6-7-19-14(12)18/h1-3,8-9,12H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZUZYJEQBXUIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N(C2CCOC2=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40867831
Record name N-(3-Chlorophenyl)-N-(2-oxooxolan-3-yl)cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40867831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69581-33-5
Record name Cyprofuram
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69581-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyprofuram [ANSI:BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069581335
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3-Chlorophenyl)-N-(2-oxooxolan-3-yl)cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40867831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furyl)cyclopropanecarboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.298
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Cyprofuram and what is its mode of action?

A1: this compound is a systemic fungicide belonging to the acylalanine chemical class, similar to Metalaxyl. [, , ] While its precise mechanism of action remains unclear, studies suggest it targets the RNA polymerase within fungi, disrupting the production of vital proteins and ultimately inhibiting fungal growth. [] Notably, this compound demonstrates efficacy against various developmental stages of oomycetes like Phytophthora spp., including mycelial growth, sporangium and chlamydospore production, and zoospore germination. [, ]

Q2: Is there evidence of resistance developing against this compound?

A3: Yes, studies have identified the emergence of resistance to this compound in some fungal populations. Notably, cross-resistance has been observed in Metalaxyl-resistant strains of Phytophthora infestans and Pseudoperonospora cubensis, indicating a potential for shared resistance mechanisms between these acylalanine fungicides. [] This highlights the importance of understanding resistance development and exploring strategies to mitigate it.

Q3: What are the implications of this compound resistance for disease management?

A4: The development of this compound resistance poses a significant challenge to managing plant diseases caused by oomycetes. [] Cross-resistance with other acylalanine fungicides like Metalaxyl further complicates disease control strategies. [] It underscores the need for integrated pest management approaches that minimize reliance on single-site fungicides and incorporate alternative control methods, such as resistant cultivars and cultural practices.

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